REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[CH3:9][O:10][CH:11]([O:22][CH3:23])[CH2:12][N:13]1[CH2:16][CH2:15][CH:14]1C(OCC)=O.[O:24]=O>O1CCCC1.ClCCl.[Zn]>[CH3:9][O:10][CH:11]([O:22][CH3:23])[CH2:12][N:13]1[CH2:16][CH2:15][C:14]1=[O:24] |f:0.1|
|
Name
|
|
Quantity
|
2.2 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
N-(2,2-dimethoxyethyl)-2-carbethoxy azetidine
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
COC(CN1C(CC1)C(=O)OCC)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
zinc oxides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at -78° for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Removal of all volatiles
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation with a high vacuum pump
|
Type
|
CUSTOM
|
Details
|
gave a purple residue which
|
Type
|
CUSTOM
|
Details
|
less than 5 minutes
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered free of sensitizer
|
Type
|
EXTRACTION
|
Details
|
worked up by aqueous extraction in the usual manner
|
Type
|
CUSTOM
|
Details
|
The pink residue obtained
|
Type
|
WASH
|
Details
|
Elution with 10:3 ethyl acetate-hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CN1C(CC1)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |